molecular formula C18H21ClFN5O2S B2538125 N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189374-76-2

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2538125
CAS No.: 1189374-76-2
M. Wt: 425.91
InChI Key: OCYLNXVEMUFCBV-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position. The pyrazole ring is functionalized with a methyl group and linked to a morpholine-containing ethyl chain via a carboxamide bridge.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLNXVEMUFCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Target Compound vs. N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide Hydrochloride ()
  • Benzothiazole Substitution : The target compound features a 4-fluoro substitution, whereas the analog in has 7-chloro and 4-methoxy groups. Fluorine’s electronegativity enhances binding precision in hydrophobic pockets, while chlorine and methoxy groups may increase steric bulk and alter metabolic stability .
  • Pyrazole Substituents: The target compound has a 1-methyl group, whereas the analog in is 1,3-dimethyl.
  • Molecular Weight : The analog in (MW: 486.41) is heavier than the target compound (inferred MW ~450–460), primarily due to the chlorine and methoxy substituents.
Target Compound vs. 4-Chloro-1-methyl-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-5-carboxamide ()
  • Heterocycle Replacement : replaces benzothiazole with benzimidazole , a nitrogen-rich aromatic system. Benzimidazole derivatives often exhibit distinct binding profiles compared to benzothiazoles due to differences in hydrogen-bonding capacity and π-π interactions .
  • Substituent Pattern : Both compounds share a 4-chloro group on the pyrazole, but the target compound lacks the benzimidazole’s fused ring system. This structural divergence could influence pharmacokinetic properties such as solubility and membrane permeability.
Target Compound vs. N-(4-Fluorobenzyl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
  • Fluorine Placement : The target compound’s fluorine is on the benzothiazole, while places it on a benzyl group. Fluorine’s position impacts electronic effects and target selectivity.
  • Trifluoromethyl vs. Morpholine : incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic resistance but may reduce aqueous solubility compared to the morpholine-ethyl chain in the target compound .

Physicochemical Properties

Compound Feature Target Compound
Core Heterocycle Benzothiazole Benzothiazole Benzimidazole Thiazole
Key Substituents 4-Fluoro, 1-methyl pyrazole 7-Chloro, 4-methoxy, 1,3-dimethyl pyrazole 4-Chloro, benzimidazole Trifluoromethyl, 4-fluorobenzyl
Morpholine Presence Yes Yes Yes No
Molecular Weight (approx.) ~450–460 486.41 388.85 ~450–500
Polar Groups Morpholine, carboxamide Morpholine, methoxy Morpholine, benzimidazole Trifluoromethyl, methoxy

Pharmacological Implications

  • Target Selectivity : The 4-fluoro benzothiazole in the target compound may offer improved selectivity for enzymes like kinase targets compared to the 7-chloro-4-methoxy analog, which could exhibit broader off-target interactions .
  • Solubility and Bioavailability : The morpholine-ethyl chain in the target compound and enhances water solubility, a critical factor for oral bioavailability. In contrast, ’s trifluoromethyl group may limit solubility despite increasing cell membrane penetration .
  • Metabolic Stability : The absence of methoxy or bulky chloro groups in the target compound could reduce susceptibility to cytochrome P450-mediated metabolism compared to .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety, a pyrazole ring, and a morpholine substituent, which contribute to its biological activity. The presence of the fluorine atom is believed to enhance its pharmacological properties.

PropertyValue
Molecular FormulaC16H19FN4OS
Molecular Weight349.41 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Case Studies

  • Cytotoxicity Assessment :
    • The compound exhibited an IC50 value in the micromolar range against A549 and HeLa cell lines, indicating significant cytotoxic activity.
    • In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase-3 cleavage and p53 expression.
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival.
    • The binding affinity to target receptors was assessed using computational methods, revealing strong hydrophobic interactions that enhance its efficacy as an anticancer agent.

Comparative Studies

Comparative analyses with other benzothiazole derivatives have highlighted the unique efficacy of this compound.

CompoundIC50 (µM)Activity Type
N-(4-fluoro-1,3-benzothiazol-2-yl) derivative15.63Anticancer
Doxorubicin10.38Reference Anticancer
Other Benzothiazole Derivatives>100Less Active

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